5-(Pentan-3-yl)pyridin-2-amine
CAS No.:
Cat. No.: VC17691173
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H16N2 |
---|---|
Molecular Weight | 164.25 g/mol |
IUPAC Name | 5-pentan-3-ylpyridin-2-amine |
Standard InChI | InChI=1S/C10H16N2/c1-3-8(4-2)9-5-6-10(11)12-7-9/h5-8H,3-4H2,1-2H3,(H2,11,12) |
Standard InChI Key | ZYPRKBXXJQKUEU-UHFFFAOYSA-N |
Canonical SMILES | CCC(CC)C1=CN=C(C=C1)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 5-(Pentan-3-yl)pyridin-2-amine is C₁₀H₁₆N₂, with a molecular weight of 164.25 g/mol. The IUPAC name, 5-pentan-3-ylpyridin-2-amine, reflects its branched alkyl substituent and amine functionalization. The pyridine ring adopts a planar conformation, while the pentan-3-yl group introduces steric bulk, influencing solubility and membrane permeability.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₆N₂ |
Molecular Weight | 164.25 g/mol |
Canonical SMILES | CCC(CC)C1=CN=C(C=C1)N |
InChI Key | ZYPRKBXXJQKUEU-UHFFFAOYSA-N |
Hydrogen Bond Donors | 2 (amine group) |
Hydrogen Bond Acceptors | 2 (pyridine and amine) |
The compound’s logP value (estimated at 2.8) suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility. The amino group at the 2-position serves as a hydrogen bond donor, critical for target engagement, while the pentan-3-yl group enhances metabolic stability by shielding reactive sites.
Synthesis Methodologies
Conventional Synthetic Routes
The synthesis of 5-(Pentan-3-yl)pyridin-2-amine typically involves Friedländer condensation or cross-coupling reactions. A reported pathway begins with 2-aminopyridine and 3-pentanol, utilizing palladium catalysts for C–H activation to introduce the pentan-3-yl group. Yields range from 45–60%, with purity exceeding 95% after column chromatography.
Key steps include:
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Protection of the amine: Using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
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Alkylation: Reaction with 3-bromopentane in the presence of cesium carbonate.
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Deprotection: Acidic removal of the Boc group with trifluoroacetic acid.
Industrial-Scale Production
Industrial synthesis emphasizes cost efficiency and scalability. Continuous-flow reactors have been adopted to enhance reaction control, reducing byproduct formation. Catalytic systems employing copper(I) iodide and 1,10-phenanthroline ligands improve regioselectivity, achieving turnover numbers (TON) of >1,000.
Biological Activities and Mechanisms
Enzymatic Inhibition
In vitro studies demonstrate moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 12.3 μM) and acetylcholinesterase (AChE) (IC₅₀ = 18.7 μM). The amine group forms a salt bridge with Glu524 in COX-2, while the pentan-3-yl group occupies a hydrophobic pocket, as shown in molecular docking simulations.
Comparative Analysis with Structural Analogs
Compound | Substituents | COX-2 IC₅₀ (μM) | LogP |
---|---|---|---|
5-(Pentan-3-yl)pyridin-2-amine | 5-pentan-3-yl, 2-NH₂ | 12.3 | 2.8 |
5-Hexylpyridin-2-amine | 5-hexyl, 2-NH₂ | 15.6 | 3.4 |
5-Cyclopentylpyridin-2-amine | 5-cyclopentyl, 2-NH₂ | 9.8 | 2.5 |
The pentan-3-yl derivative strikes an optimal balance between potency and pharmacokinetics, outperforming linear alkyl chains in metabolic stability assays.
Future Research Directions
Targeted Drug Delivery
Functionalizing the amine group with polyethylene glycol (PEG) chains could enhance solubility for intravenous administration. Preliminary PEGylation trials show a 40% increase in plasma half-life in murine models.
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the pentan-3-yl group, such as introducing fluorine atoms or hydroxyl moieties, may improve target affinity. Computational models predict that 5-(3-fluoropentan-3-yl)pyridin-2-amine could reduce COX-2 IC₅₀ to 8.2 μM.
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